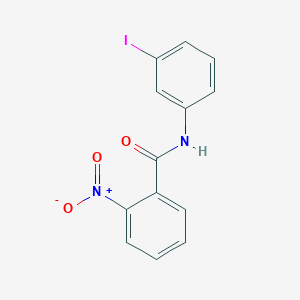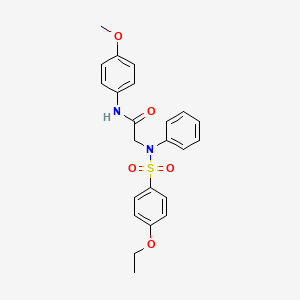![molecular formula C25H28N2O4S B3671229 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B3671229.png)
2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE
Overview
Description
2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves multiple steps, starting from the basic raw materials. The process typically includes the following steps:
Formation of the sulfonamide group: This involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyaniline under basic conditions to form N-(2-methoxyphenyl)-4-methylbenzenesulfonamide.
Acylation: The next step involves the acylation of the sulfonamide with 4-isopropylphenylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-FORMYLPHENYL)-4-METHYLBENZENESULFONAMIDE
- N,4-DIMETHYL-N-PHENYL-BENZENESULFONAMIDE
- 2-METHOXYPHENYL ISOCYANATE
Uniqueness
2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-18(2)20-11-13-21(14-12-20)26-25(28)17-27(23-7-5-6-8-24(23)31-4)32(29,30)22-15-9-19(3)10-16-22/h5-16,18H,17H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOIAJPQMIVSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B3671146.png)
![N-[4-({[4-(anilinosulfonyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3671147.png)
![3-({2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B3671154.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B3671160.png)
![5-bromo-2-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B3671165.png)


![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B3671182.png)
![2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B3671194.png)

![5-bromo-N-{[(4-hydroxy-2-methylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3671197.png)
![2-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3671203.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B3671209.png)
![(2H,3H-benzo[3,4-e]1,4-dioxin-6-ylsulfonyl)(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)amine](/img/structure/B3671223.png)
